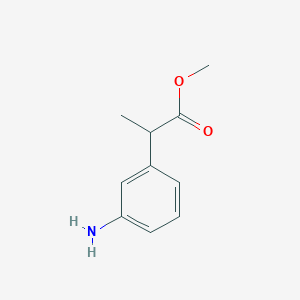

Methyl 2-(3-aminophenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-(3-aminophenyl)propanoate” is a chemical compound with the molecular formula C10H13NO2 . It is also known by its IUPAC name, this compound . The compound has a molecular weight of 179.22 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C10H13NO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that the compound has a molecular weight of 179.22 . Other properties such as density, boiling point, melting point, and flash point are not available .Relevant Papers The search results did not provide specific peer-reviewed papers related to “this compound”. For a more comprehensive understanding of this compound, further literature search and review would be necessary .

Scientific Research Applications

Stereoselective Synthesis

Methyl 2-(3-aminophenyl)propanoate plays a role in the stereoselective synthesis of 3-substituted phthalides, which are important in the synthesis of complex molecules. A study demonstrated the asymmetric transfer hydrogenation of methyl 2-acylbenzoates, including derivatives of this compound, using ruthenium catalysts to produce 3-alkylphthalides with high yields and enantiomeric excesses. This process is valuable for producing optically active pharmaceuticals and agrochemicals (Everaere, Scheffler, Mortreux, & Carpentier, 2001).

Bioactive Phenolic Compounds

Research on Eucommia ulmoides Oliv., a traditional medicinal plant, identified methyl 3-(3,4-dihydroxyphenyl)-propanoate among other phenolic compounds with modest anti-inflammatory activities. These findings contribute to understanding the plant's pharmacological properties and support further investigation into its potential therapeutic applications (Ren et al., 2021).

Immunomodulatory Agents

This compound derivatives have been explored for their immunosuppressive properties. A study on the synthesis and evaluation of 2-substituted 2-aminopropane-1,3-diols showed that these compounds, structurally simplified from myriocin, have potential as immunosuppressive agents. The research highlights the importance of the phenyl ring's position within the molecule for its activity, paving the way for new drug developments in organ transplantation and immune-related diseases (Kiuchi et al., 2000).

Chiral Catalysis in Pharmaceutical Intermediates

The compound plays a crucial role in chiral catalysis for the preparation of pharmaceutical intermediates. A study demonstrated the use of Methylobacterium oryzae for the biocatalytic conversion of (±)-ethyl-3-amino-3-phenylpropanoate to S-3-amino-3-phenylpropionic acid, a key intermediate in the synthesis of S-dapoxetine. This approach offers an efficient method for producing enantiopure compounds, essential for drug development (Li et al., 2013).

Mechanism of Action

Target of Action

Methyl 2-(3-aminophenyl)propanoate is a chemical compound with the molecular formula C10H13NO2 The primary targets of this compound are currently not well-documented in the available literature

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . It’s possible that the compound could influence a variety of pathways, depending on its targets and mode of action. The downstream effects of these pathway alterations would also depend on the specific cellular context and the compound’s interactions with other molecules.

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been shown to interact with various enzymes and proteins . For instance, compounds with aminophenyl groups can undergo reactions at the benzylic position, which are both general acid and general base catalysed .

Cellular Effects

Compounds that influence histone acetylation, such as histone deacetylase inhibitors, can lead to changes in chromatin structure and transcriptional dysregulation of genes that control cell cycle progression, pathways regulating cell differentiation, and apoptosis .

Molecular Mechanism

It is known that aminophenyl groups can participate in various chemical reactions, including cyclisation .

Metabolic Pathways

Compounds with similar structures, such as phenylpropanoids, are known to be involved in various metabolic pathways, including the phenylpropanoid metabolism pathway .

properties

IUPAC Name |

methyl 2-(3-aminophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQSJQDSJSIAPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76980-62-6 |

Source

|

| Record name | methyl 2-(3-aminophenyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2932073.png)

![N-(3-acetylphenyl)-2-[(6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2932076.png)

![Methyl 5,5,7,7-tetramethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2932078.png)

![4-(tert-butyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2932080.png)

![1-[(1R,2R)-2-(Diethoxymethyl)cyclopropyl]ethanone](/img/structure/B2932087.png)

![2-(Benzo[D][1,3]dioxol-5-YL)pyridine](/img/structure/B2932089.png)

![N-phenethyl-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2932092.png)

![3,4-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2932093.png)